(S)-2-Amino-6,6,6-trifluorohexanoic acid

描述

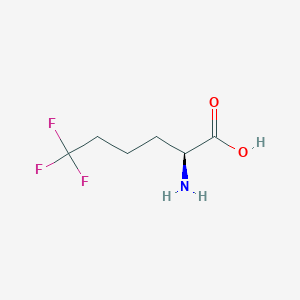

(S)-2-Amino-6,6,6-trifluorohexanoic acid is an organic compound that features a trifluoromethyl group attached to a hexanoic acid backbone

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-6,6,6-trifluorohexanoic acid typically involves the introduction of the trifluoromethyl group into the hexanoic acid structure. One common method is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated hexanoic acid, reacts with a trifluoromethylating agent under controlled conditions. The reaction conditions often include the use of a base to facilitate the substitution and solvents like dimethyl sulfoxide (DMSO) to dissolve the reactants.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process.

化学反应分析

Key Reaction Steps

-

Alkylation :

\text{ S 2}+\text{CF}_3\text{ CH}_2\text{ }_3\text{I}\xrightarrow{\text{DMF NaOMe}}\text{ S 2S 5}\(\text{major diastereomer})

The glycine equivalent (S)-2 (derived from chiral ligand (S)-4 ) reacts with 1,1,1-trifluoro-4-iodobutane (CF(CH)I) in deoxygenated DMF under basic conditions (NaOMe/MeOH). The reaction proceeds with excellent diastereocontrol (dr >98:2) . -

Optimized Conditions :

Disassembly of Ni(II) Complex and Fmoc Protection

The Ni(II) complex is disassembled to release the free amino acid, followed by Fmoc protection for peptide synthesis applications.

Disassembly Reaction

-

Conditions : 6N HCl in dimethoxyethane (DME) at 50–60°C cleaves the Ni(II) complex, yielding the hydrochloric salt of (S)-2-amino-6,6,6-trifluorohexanoic acid and recoverable ligand (S)-4 (>90% recovery) .

\text{ S 2S 5}\xrightarrow{\text{HCl DME}}\text{ S 1}+\text{NiCl}_2+\text{ S 4}\(\text{recovered})

Fmoc Protection

-

Procedure : The free amino acid is treated with Fmoc-OSu in acetonitrile/water, yielding Fmoc-(S)-2-amino-6,6,6-trifluorohexanoic acid (S)-9 .

\text{ S 1}+\text{Fmoc OSu}\xrightarrow{\text{MeCN H}_2\text{O}}\text{ S 9}\(\text{76 80 yield 99 ee})

Table 1: Alkylation Reaction Optimization

| Entry | Solvent | Base | Yield (%) | Diastereoselectivity (dr) | Scale (g) |

|---|---|---|---|---|---|

| 1 | DMF | NaOMe/MeOH | 98.46 | >99:1 | 100 |

| 2 | Deoxygenated DMF | NaOH beads | 94.34 | 84:16 | 1 |

| 3 | DMSO | KOH/MeOH | 92 | 97:3 | 10 |

Table 2: Large-Scale Disassembly Outcomes

| Scale (g) | HCl (eq.) | DME (vol) | Ligand Recovery (%) | Fmoc Yield (%) |

|---|---|---|---|---|

| 10 | 5 | 2× | 98 | 76.7 |

| 220 | 5 | 2× | 97 | 80.4 |

Side Reactions and Mitigation

-

Oxidation Byproducts : Exposure to atmospheric oxygen generates 4-phenylquinazoline derivatives (e.g., (S)-9 ). This is mitigated by using deoxygenated solvents and inert atmospheres .

-

Base Sensitivity : Homogeneous bases (e.g., NaOH solutions) promote decomposition of CF-alkyl halides. Granulated NaOH or NaOMe/MeOH minimizes this issue .

Recovery of Chiral Ligand

The chiral auxiliary (S)-4 is recovered with >90% efficiency via precipitation from the disassembly mixture, significantly reducing costs for industrial applications .

科学研究应用

(S)-2-Amino-6,6,6-trifluorohexanoic acid is a fluorinated amino acid derivative with significant applications in peptide synthesis, drug development, and bioconjugation . Its unique properties, particularly the presence of a trifluoromethyl group, enhance the pharmacokinetic characteristics of peptides, rendering it valuable in creating novel therapeutics with enhanced efficacy and stability .

Peptide Synthesis

This compound is a crucial building block in peptide synthesis, especially in solid-phase peptide synthesis (SPPS) . The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group allows for easy removal during the synthesis, streamlining the process .

Drug Development

The trifluoromethyl group in this compound improves the pharmacokinetic properties of peptides, making it useful for designing new therapeutics with better efficacy and stability . The selective fluorination can control the oxidative metabolic stability of drug molecules .

Bioconjugation

This compound can be used in bioconjugation techniques, which allow peptides to attach to various biomolecules . This is very important in developing targeted drug delivery systems .

Research in Fluorinated Compounds

It gives insight into how fluorinated amino acids act in biological systems, helping researchers understand how fluorination affects protein structure and function .

Custom Peptide Libraries

This chemical helps create different peptide libraries for drug discovery screening, allowing researchers to find potential leads more efficiently .

Large-Scale Synthesis

This compound can be synthesized on a large scale using methods such as asymmetric alkylation of chiral Ni(II)-complex of glycine . This allows for the reliable preparation of large quantities of enantiomerically pure compound for protein engineering and drug design .

Anti-sickling

Vanillin and its derivative binds near the central water cavity of hemoglobin and affects membrane permeability stimulating the efflux of K+ ions .

Anti-fungal

Vanillin inhibits glyoxylate pathway, morphogenesis, virulence and biofilm formation, induces mitochondrial dysfunctioning via impaired retrograde signaling leading to abrogated iron homeostasis and DNA damage .

Wound healing/tissue engineering

Vanillin promotes re-epithelialization, reduced levels of IL-1β and TNF-α as well as increased IL-10 and expression of TGF-β and VEGF .

Antiviral

A Vanillin derivative interacts with conserved residues in neuraminidase .

Cytoprotective

Vanillin exhibits chelating and cytoprotective activity against the toxic action of iron III ions and mercuric acid respectively .

Asymmetric Alkylation

A convenient asymmetric synthesis of Fmoc-(S)-6,6,6-trifluoro-norleucine can be achieved via alkylation reaction of a chiral glycine equivalent . The chiral auxiliary can be recovered and reused, enhancing the cost-effectiveness of the process .

Dynamic Kinetic Resolution

Dynamic kinetic resolution is a practical solution for scaled-up synthesis, offering operational convenience, excellent chemical yields, and diastereoselectivity, as well as the recycling of the chiral ligand .

Large-Scale Preparation of Fmoc-2-amino-4,4,4-trifluorobutanoic acid

A method developed for large-scale (>150 g) preparation of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid involves the use of ICH2CF3 and KOH in a series of reactions, with the final product isolated by precipitation with toluene from EtOAc solution .

作用机制

The mechanism of action of (S)-2-Amino-6,6,6-trifluorohexanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can lead to the modulation of enzyme activity or signal transduction pathways, resulting in various biological effects.

相似化合物的比较

Similar Compounds

2-Aminohexanoic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

6,6,6-Trifluorohexanoic acid: Lacks the amino group, affecting its reactivity and applications.

2-Amino-4,4,4-trifluorobutanoic acid: Shorter carbon chain, leading to different physical and chemical characteristics.

Uniqueness

(S)-2-Amino-6,6,6-trifluorohexanoic acid is unique due to the presence of both the amino and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable molecule for various applications in research and industry.

生物活性

(S)-2-Amino-6,6,6-trifluorohexanoic acid (also referred to as Fmoc-(S)-6,6,6-trifluoronorleucine) is a fluorinated amino acid that has garnered attention for its diverse biological activities and applications in therapeutic peptide engineering and protein studies. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

The introduction of fluorinated amino acids into biological systems has been shown to enhance the stability and activity of peptides and proteins. This compound is particularly noteworthy due to its unique properties imparted by the trifluoromethyl group, which can influence molecular interactions and enzymatic processes.

2.1 Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study showed that derivatives of this compound can induce apoptosis in human cancer cells by disrupting mitochondrial function and enhancing oxidative stress levels .

2.2 Antimicrobial Activity

The compound also displays antimicrobial properties. Studies have reported that this compound derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis .

2.3 Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. It has been shown to effectively inhibit certain proteases and enzymes involved in metabolic pathways. For example, its analogs have been identified as potent inhibitors of arginase I and II with IC50 values in the low micromolar range . This inhibition can have implications for conditions such as myocardial ischemia.

3.1 Synthesis Methods

The synthesis of this compound typically involves asymmetric alkylation techniques utilizing chiral catalysts or ligands. Recent advancements have focused on large-scale synthesis methods that achieve high yields and purity .

| Method | Scale | Yield | Diastereomeric Excess |

|---|---|---|---|

| Alkylation with CF3(CH2)3I | 10 g | 81% | >99% |

| Alkylation with CF3(CH2)3I | 250 g | 80% | 99.9% |

3.2 Structural Insights

NMR spectroscopy has been employed to elucidate the structural characteristics of this compound and its derivatives. The presence of the trifluoromethyl group significantly alters the electronic environment around the amino group, which can affect hydrogen bonding and overall molecular stability .

4.1 Case Study: Antitumor Effects in Human Cell Lines

A study conducted on various human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The compound was found to activate apoptotic pathways through caspase activation and increased levels of reactive oxygen species (ROS) .

4.2 Case Study: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL .

5. Conclusion

This compound is a versatile compound with promising biological activities including antitumor effects, antimicrobial properties, and enzyme inhibition capabilities. Its unique structural features make it an attractive candidate for further research in drug development and therapeutic applications.

The continued exploration of this compound's biological activities may lead to novel therapeutic strategies for various diseases.

属性

IUPAC Name |

(2S)-2-amino-6,6,6-trifluorohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO2/c7-6(8,9)3-1-2-4(10)5(11)12/h4H,1-3,10H2,(H,11,12)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEWGWBXZIDRJY-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426338 | |

| Record name | Norleucine,6,6,6-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120200-05-7 | |

| Record name | 6,6,6-Trifluoro-L-norleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120200-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norleucine,6,6,6-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。